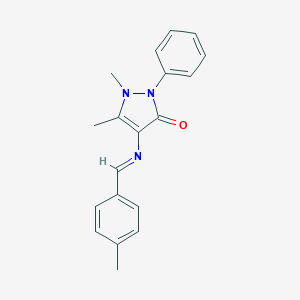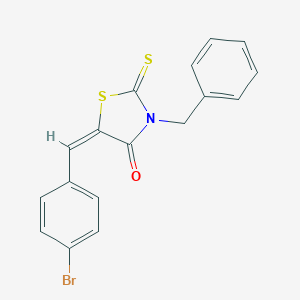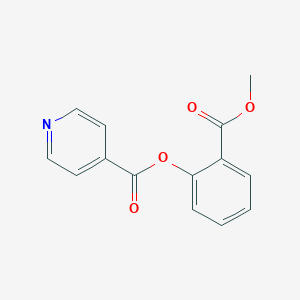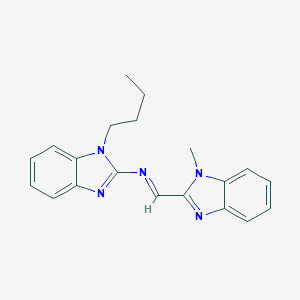
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one, commonly known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrazolone derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.
Wirkmechanismus
DMMP's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMMP has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMP inhibits the proliferation of cancer cells and induces apoptosis. DMMP has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, DMMP has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMMP is relatively expensive, and its synthesis requires specialized equipment and expertise. In addition, DMMP's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on DMMP. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a scaffold for the synthesis of novel bioactive compounds. In addition, further studies are needed to elucidate DMMP's mechanism of action and to optimize its synthesis and purification methods.
Synthesemethoden
DMMP can be synthesized through several methods, including the condensation of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a base. Another method involves the reaction of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a catalyst. Both methods have been used to produce DMMP with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential applications in different fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMMP has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. DMMP has also been used as a building block for the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXEDWDLWNCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one interact with mild steel to inhibit corrosion?
A1: Research suggests that this compound acts as a mixed-type corrosion inhibitor for mild steel in a 0.5 M H2SO4 solution. [] This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The molecule adsorbs onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution and the metal. [] This adsorption process follows the Langmuir adsorption isotherm, indicating monolayer adsorption of the inhibitor molecules on the metal surface. []
Q2: What are the key structural features of this compound and how is its structure confirmed?
A2: this compound is a Schiff base compound. [] Its structure comprises a pyrazolone ring core with various substituents, including a phenyl group and a substituted benzylidene group linked via an imine bond. The "E" designation refers to the specific configuration of the double bond in the benzylidene moiety. This structure has been confirmed using a combination of techniques, including:
- Elemental analysis: Determining the elemental composition to verify its molecular formula. []
- Infrared Spectroscopy (IR): Identifying functional groups present in the molecule by their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR): Providing detailed information about the types and connectivity of atoms in the molecule. []
- Single Crystal X-ray Diffraction (SC-XRD): Revealing the three-dimensional arrangement of atoms within the molecule and confirming its structure with high precision. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[1-(1H-indol-5-yl)ethylidene]benzohydrazide](/img/structure/B377184.png)
![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}butanamide](/img/structure/B377196.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)